![molecular formula C16H17N5O2S B5728686 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that play a role in cell growth and division.
Wirkmechanismus
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a critical role in the signaling pathways that regulate cell growth and division. By blocking the activity of these enzymes, N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide can prevent the growth and proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the immune response by reducing the production of cytokines and chemokines. It has also been shown to have anti-inflammatory effects and can reduce the severity of symptoms in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide is its specificity for BTK and ITK, which makes it a more targeted and effective inhibitor compared to other kinase inhibitors. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide is its potential for off-target effects, which can lead to toxicity and adverse side effects.
Zukünftige Richtungen
There are several future directions for the development and application of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide. One area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of research is the combination of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide in different types of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with 6-methyl-2-chloropyrimidine to form the intermediate compound, which is then reacted with N-(4-sulfamoylphenyl)chloroacetamide to produce the final product. The overall yield of the synthesis is approximately 30%, and the purity of the product is greater than 98%.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells and suppressing the immune response in autoimmune diseases. It has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-10-15(21-13(3)9-12(2)19-21)18-16(17-11)20-24(22,23)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBFSAYXKCKLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

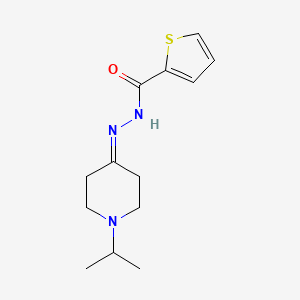
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
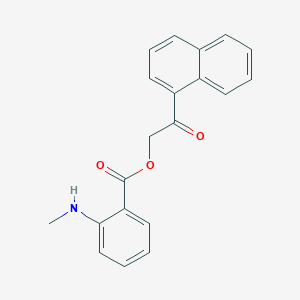
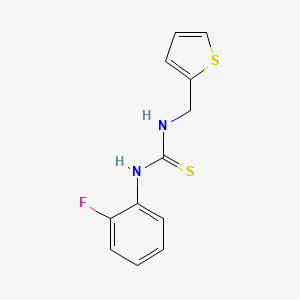
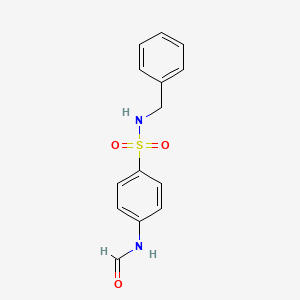
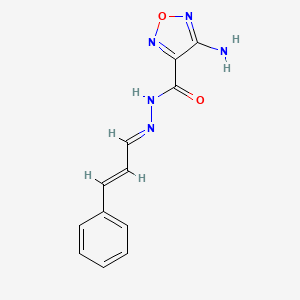
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
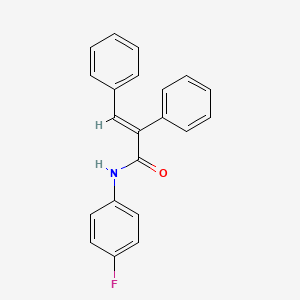
![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)